molecular formula C17H11ClN4O B2404264 3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole CAS No. 1170086-31-3

3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2404264
CAS No.: 1170086-31-3
M. Wt: 322.75
InChI Key: ZJCRUYNJXAZYTN-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H11ClN4O and its molecular weight is 322.75. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Potential

A study by Mahanthesha G, S. T., and Y. Bodke (2021) synthesized derivatives of 1,2,4-oxadiazole and evaluated their anticancer, antibacterial, and antifungal activities. The findings indicated potent cytotoxicity against the MCF-7 cell line (breast carcinoma), moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, and moderate antifungal activity against Candida albicans (Mahanthesha G, S. T., & Y. Bodke, 2021).

Lipase and α-Glucosidase Inhibition

O. Bekircan, S. Ülker, and E. Menteşe (2015) conducted a study on novel heterocyclic compounds derived from 1,2,4-triazol and 1,2,4-oxadiazole. They reported significant lipase and α-glucosidase inhibition activities, suggesting potential applications in metabolic disorder management (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activity and Toxicity

S. L. Machado et al. (2005) synthesized derivatives of 1,2,4-oxadiazole, including 3,5-diphenylchlorinated-1,2,4-oxadiazoles. These compounds were characterized and evaluated for antimicrobial activity and toxicity towards brine shrimp, indicating potential in antimicrobial applications (Machado et al., 2005).

Apoptosis Induction and Anticancer Activity

Han-Zhong Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole derivatives, like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, are novel apoptosis inducers. They have shown activity against breast and colorectal cancer cell lines, indicating potential as anticancer agents (Zhang et al., 2005).

Antibacterial and Thermal Properties

S. Arora et al. (2012) synthesized a series of 1,3,4-oxadiazoles and tested their in vitro antibacterial activity against Gram-positive bacteria. They also investigated the thermal stability and degradation kinetics of these compounds, showing potential in developing stable antibacterial agents (Arora et al., 2012).

Anti-inflammatory and Anti-thrombotic Activities

Muhammadasim Raza Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives in rats. Their findings suggest these compounds could be developed into anti-inflammatory pharmaceutical products (Basra et al., 2019).

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-13-8-4-7-12(9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-5-2-1-3-6-11/h1-9,14-15,19,21H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATLRPXCVQUHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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